
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a study reported the synthesis of a series of new potentially biologically active derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .Molecular Structure Analysis
While specific structural data for the compound was not found, similar compounds have been analyzed . For example, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported . For instance, hydrazide reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form respective compounds .科学的研究の応用
Antibacterial Applications
This compound, due to its pyrazole and pyrimidine components, may exhibit significant antibacterial properties. Pyrazole derivatives have been known to show good antimicrobial potential . The presence of a pyrimidine ring can enhance this effect, making it a candidate for developing new antibacterial agents that could be effective against resistant strains of bacteria.
Antitumor Activity
The structural features of this compound suggest potential antitumor applications. Compounds with similar structures have been evaluated for antitumor potential by MTT assay against different cancer cell lines . This compound could be synthesized and tested for its efficacy in inhibiting tumor growth.
Antimalarial and Antileishmanial Effects
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . Given the structural similarity, this compound could be investigated for its effectiveness against diseases like leishmaniasis and malaria, which are major health concerns in tropical regions.
Anti-inflammatory Properties
Compounds with pyrazole and pyrimidine moieties have shown anti-inflammatory activities . This compound could be part of new therapeutic strategies for treating inflammation-related disorders, potentially with fewer side effects than current medications.
Antidiabetic Potential
Imidazole derivatives, which share some structural similarities with the compound , have been reported to exhibit antidiabetic properties . Research could explore the possibility of this compound acting as an antidiabetic agent, contributing to the management of diabetes.
Antiviral Applications
The compound’s structure suggests it might also have antiviral capabilities. Derivatives of imidazole, which is structurally related, have shown antiviral activities . This compound could be a starting point for the synthesis of new drugs targeting various viral infections.
Antioxidant Properties
The pyrazole core of the compound is associated with antioxidant properties . This suggests that it could be useful in combating oxidative stress, which is implicated in many chronic diseases and aging processes.
特性
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-11-7-12(2)24(23-11)15-8-14(21-10-22-15)19-5-6-20-16(25)13-9-17-3-4-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMFANTUZGTDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

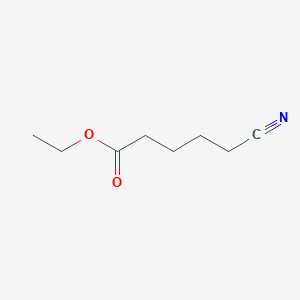

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
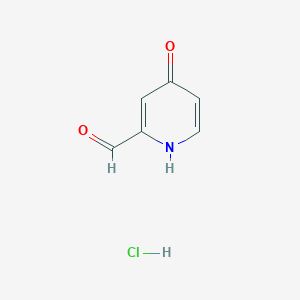
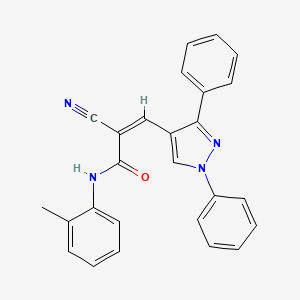
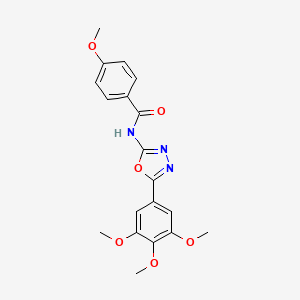
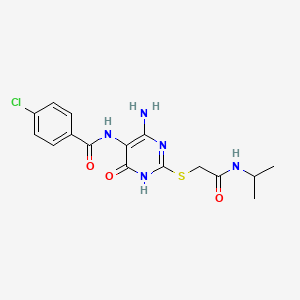
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)
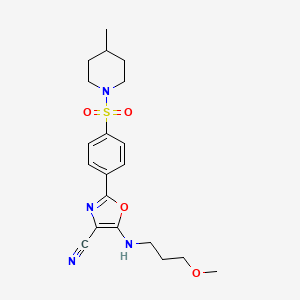

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

